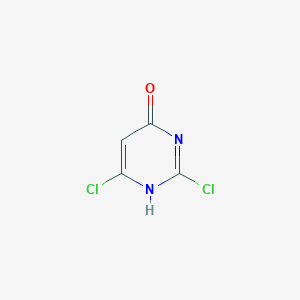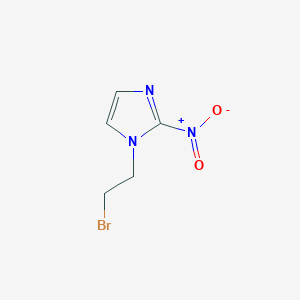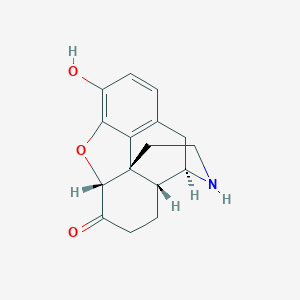
2,6-Dichloro-3H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3H-pyrimidin-4-one is a chemical compound with the CAS Number: 120977-94-8 . It has a molecular weight of 164.98 and its linear formula is C4H2Cl2N2O . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . It is used in the preparation of blocked dihydropteridines as neuronal nitric oxide synthase (nNOS) activators .
Synthesis Analysis
The synthesis of pyrimidines and their derivatives has been extensively studied . For instance, one method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3H-pyrimidin-4-one consists of a pyrimidine ring with two chlorine atoms attached at the 2nd and 6th positions . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
2,6-Dichloro-3H-pyrimidin-4-one is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 164.98 and its linear formula is C4H2Cl2N2O .Applications De Recherche Scientifique
Importance of Pyrimidine Scaffolds in Medicinal Chemistry
Pyrimidine scaffolds, such as those derived from 2,6-Dichloro-3H-pyrimidin-4-one, are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of various pyrimidine derivatives. These compounds are investigated for their potential in developing lead molecules across a wide range of therapeutic areas (Parmar, Vala, & Patel, 2023).
Pyrimidines in Biological Activities
Pyrimidines and their derivatives exhibit a wide range of biological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Recent developments in the synthesis of pyrimidines have expanded their pharmacological profiles. Anti-inflammatory effects, in particular, are attributed to their action against various inflammatory mediators, highlighting the therapeutic potential of new pyrimidine derivatives (Rashid et al., 2021).
Anti-Cancer Potential of Pyrimidines
Pyrimidine-based compounds have demonstrated significant anticancer activity. The structural diversity of pyrimidine scaffolds allows for interaction with various biological targets, underscoring their versatility in anticancer research. This has led to numerous patents and studies focusing on pyrimidine derivatives as potential anticancer agents, indicating a strong interest in this area of research (Kaur et al., 2014).
Pyrimidine Derivatives in Anti-Alzheimer's Research
The pyrimidine scaffold is also explored for its potential in anti-Alzheimer's therapy. Due to its structural compatibility and non-toxic nature, pyrimidine derivatives are considered promising candidates for developing drugs aimed at managing neurological disorders, including Alzheimer's disease. The structure-activity relationship (SAR) studies of pyrimidines have emphasized their significance in medicinal chemistry, leading to advancements in therapeutics targeting neurological disorders (Das et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOAKRQJOOIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396205 |
Source


|
| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3H-pyrimidin-4-one | |
CAS RN |
120977-94-8 |
Source


|
| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)




![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)







